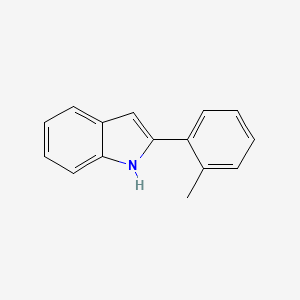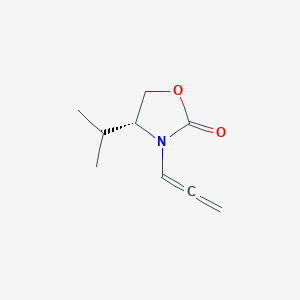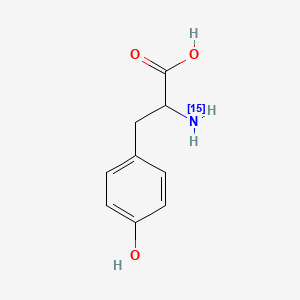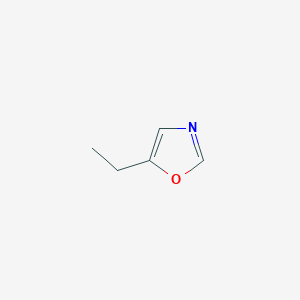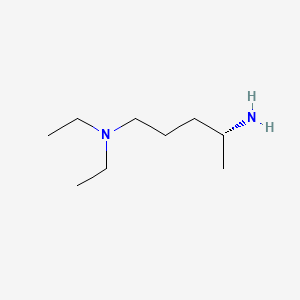![molecular formula C9H7NO2 B1626499 1-(Benzo[d]isoxazol-3-yl)ethanone CAS No. 75290-76-5](/img/structure/B1626499.png)
1-(Benzo[d]isoxazol-3-yl)ethanone
Übersicht
Beschreibung
1-(Benzo[d]isoxazol-3-yl)ethanone, also known as BIE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIE belongs to the class of isoxazole derivatives and has a molecular formula of C9H7NO2.
Wissenschaftliche Forschungsanwendungen
1-(Benzo[d]isoxazol-3-yl)ethanone has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and immunology. In neurology, 1-(Benzo[d]isoxazol-3-yl)ethanone has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-(Benzo[d]isoxazol-3-yl)ethanone has been found to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain that lead to neuronal damage. In oncology, 1-(Benzo[d]isoxazol-3-yl)ethanone has been studied for its anti-tumor properties. 1-(Benzo[d]isoxazol-3-yl)ethanone has been found to induce apoptosis in cancer cells by activating the caspase pathway. In immunology, 1-(Benzo[d]isoxazol-3-yl)ethanone has been studied for its anti-inflammatory properties. 1-(Benzo[d]isoxazol-3-yl)ethanone has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta.
Wirkmechanismus
The mechanism of action of 1-(Benzo[d]isoxazol-3-yl)ethanone varies depending on the application. In neurology, 1-(Benzo[d]isoxazol-3-yl)ethanone inhibits the aggregation of amyloid-beta peptides by binding to the hydrophobic pockets of the peptide. This prevents the formation of toxic oligomers and fibrils that lead to neuronal damage. In oncology, 1-(Benzo[d]isoxazol-3-yl)ethanone induces apoptosis in cancer cells by activating the caspase pathway. 1-(Benzo[d]isoxazol-3-yl)ethanone binds to the active site of caspases, which triggers the cleavage of caspase substrates and leads to cell death. In immunology, 1-(Benzo[d]isoxazol-3-yl)ethanone inhibits the production of pro-inflammatory cytokines by inhibiting the activation of NF-kB, a transcription factor that regulates the expression of cytokine genes.
Biochemische Und Physiologische Effekte
1-(Benzo[d]isoxazol-3-yl)ethanone has been found to have various biochemical and physiological effects depending on the application. In neurology, 1-(Benzo[d]isoxazol-3-yl)ethanone has been found to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's. 1-(Benzo[d]isoxazol-3-yl)ethanone has also been found to reduce oxidative stress and inflammation in the brain. In oncology, 1-(Benzo[d]isoxazol-3-yl)ethanone has been found to inhibit tumor growth and induce apoptosis in cancer cells. 1-(Benzo[d]isoxazol-3-yl)ethanone has also been found to enhance the efficacy of chemotherapy drugs. In immunology, 1-(Benzo[d]isoxazol-3-yl)ethanone has been found to reduce inflammation and improve immune function in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Benzo[d]isoxazol-3-yl)ethanone has several advantages for lab experiments. 1-(Benzo[d]isoxazol-3-yl)ethanone is relatively easy to synthesize and has a high purity. 1-(Benzo[d]isoxazol-3-yl)ethanone is also stable under normal laboratory conditions and can be stored for extended periods of time. However, 1-(Benzo[d]isoxazol-3-yl)ethanone also has some limitations. 1-(Benzo[d]isoxazol-3-yl)ethanone has low solubility in water, which can limit its use in certain applications. 1-(Benzo[d]isoxazol-3-yl)ethanone also has limited bioavailability, which can affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-(Benzo[d]isoxazol-3-yl)ethanone. In neurology, further studies are needed to determine the optimal dose and treatment duration of 1-(Benzo[d]isoxazol-3-yl)ethanone for the treatment of neurodegenerative diseases. In oncology, further studies are needed to determine the efficacy of 1-(Benzo[d]isoxazol-3-yl)ethanone in combination with other chemotherapy drugs. In immunology, further studies are needed to determine the long-term effects of 1-(Benzo[d]isoxazol-3-yl)ethanone on immune function and to identify potential side effects. Overall, 1-(Benzo[d]isoxazol-3-yl)ethanone has shown promising results in scientific research and has the potential to be developed into a therapeutic agent for various diseases.
Eigenschaften
IUPAC Name |
1-(1,2-benzoxazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-6(11)9-7-4-2-3-5-8(7)12-10-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYBQMWNAJFPNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NOC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507516 | |
| Record name | 1-(1,2-Benzoxazol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d]isoxazol-3-yl)ethanone | |
CAS RN |
75290-76-5 | |
| Record name | 1-(1,2-Benzoxazol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

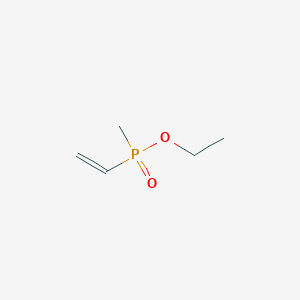
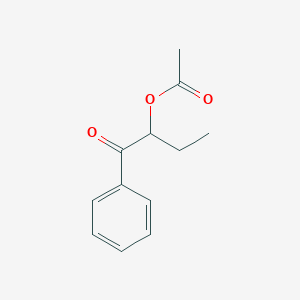
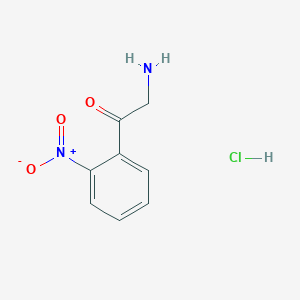
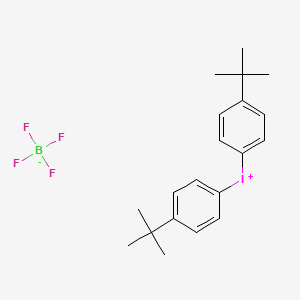
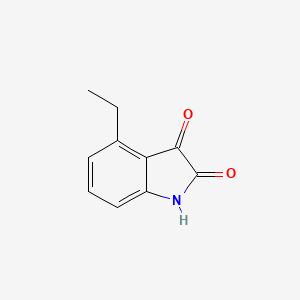
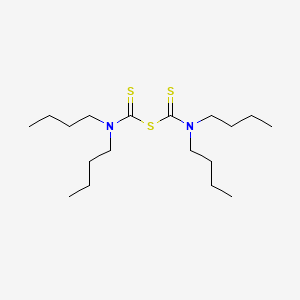
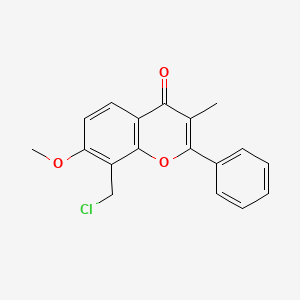
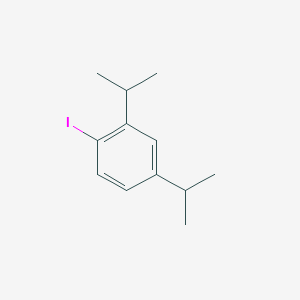
![7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1626425.png)
